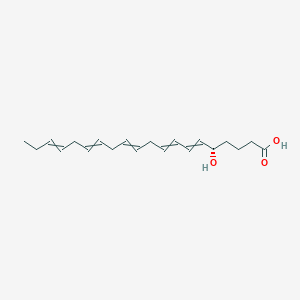

Ácido 5S-hidroxi-6E,8Z,11Z,14Z,17Z-eicosapentaenoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

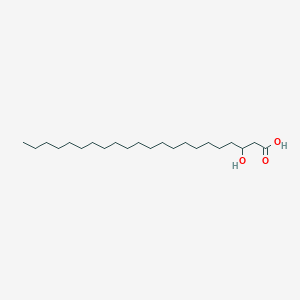

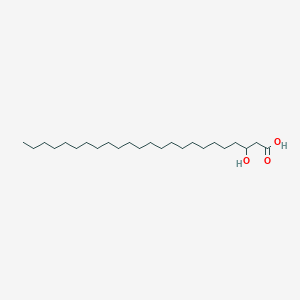

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid, also known as 5-HETE, is a member of the Hydroxyeicosapentaenoic acids . It is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) .

Synthesis Analysis

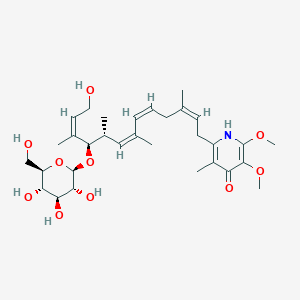

The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This process is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .Molecular Structure Analysis

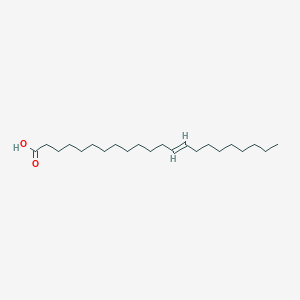

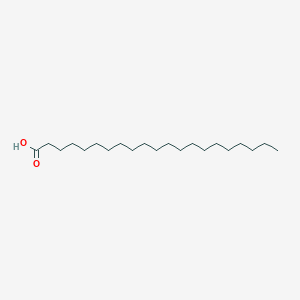

The molecular structure of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid consists of eicosanoic acids with an attached hydroxyl group and five CC double bonds .Chemical Reactions Analysis

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a substrate for hydroxyeicosanoid dehydrogenase in polymorphonuclear (PMN) leucocytes, where it is converted to 5-oxo-ETE . Both compounds are reported to increase the intracellular mobilization of calcium in PMN leucocytes .Physical and Chemical Properties Analysis

The empirical formula of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is C20H32O3, and its molecular weight is 320.47 . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

5S-HEPE: es conocido por sus efectos antiinflamatorios. Es un metabolito del ácido eicosapentaenoico (EPA) y se forma mediante la acción de la 5-lipooxigenasa. Se ha demostrado que este compuesto reduce la inflamación en varios modelos celulares, lo que podría ser beneficioso para tratar enfermedades inflamatorias .

Papel en las enfermedades metabólicas

La investigación indica que 5S-HEPE puede desempeñar un papel en las enfermedades metabólicas. Los niveles elevados de suero de este compuesto se han asociado con hiperlipidemia, lo que sugiere un posible vínculo con los trastornos del metabolismo lipídico. Podría ser un marcador o un objetivo terapéutico para el manejo de enfermedades como la diabetes y la dislipidemia .

Secreción de Insulina

5S-HEPE: se ha observado que aumenta la secreción de insulina inducida por glucosa de los islotes pancreáticos. Esto sugiere una posible aplicación en la mejora de la liberación de insulina en respuesta al azúcar en la sangre alta, lo que es un aspecto crítico del manejo de la diabetes .

Secreción de péptido similar al glucagón 1

Este compuesto también mejora la secreción de péptido similar al glucagón 1 (GLP-1) de las células intestinales. El GLP-1 es una hormona incretina que estimula la secreción de insulina. Por lo tanto, 5S-HEPE podría usarse para estimular el GLP-1 en condiciones donde su producción está comprometida .

Agonista de GPR119

5S-HEPE: actúa como agonista del receptor acoplado a proteína G 119 (GPR119), que participa en la regulación de la homeostasis de la glucosa y el equilibrio energético. Al activar este receptor, 5S-HEPE podría usarse para modular los procesos metabólicos, lo que podría ayudar en el tratamiento de la obesidad y la diabetes .

Bioquímica de lípidos

En la bioquímica de lípidos, 5S-HEPE es una molécula significativa debido a su papel en la vía de la lipooxigenasa. Podría usarse para estudiar las vías bioquímicas de los lípidos y sus metabolitos, lo que es esencial para comprender los complejos mecanismos de señalización lipídica en el cuerpo .

Efectos antioxidantes

5S-HEPE: se ha asociado con propiedades antioxidantes. Potencialmente puede proteger las células del estrés oxidativo, que es un factor común en muchas enfermedades crónicas, incluidas las enfermedades cardiovasculares y el cáncer .

Desarrollo farmacéutico

Debido a sus actividades biológicas, 5S-HEPE es de interés en el desarrollo farmacéutico. Podría usarse para crear nuevos medicamentos que se dirijan a las vías metabólicas e inflamatorias, ofreciendo nuevos tratamientos para una variedad de afecciones .

Mecanismo De Acción

Target of Action

5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .

Biochemical Pathways

The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .

Pharmacokinetics

It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.

Result of Action

The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .

Action Environment

The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .

Direcciones Futuras

While the pathophysiological role of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is not clearly understood, it may be a significant mediator in allergic diseases, such as allergic asthma, allergic rhinitis, and atopic dermatitis . Targeting the OXE receptor may be a novel therapy for these kinds of inflammatory conditions . Selective OXE receptor antagonists are currently under investigation and could become potential therapeutic agents in allergy .

Análisis Bioquímico

Biochemical Properties

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with various enzymes and proteins. It is an agonist of G protein-coupled receptor 119 (GPR119), a receptor that is highly expressed on eosinophils and basophils . It increases cAMP accumulation in cells expressing human GPR119 .

Cellular Effects

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid influences cell function by increasing glucose-induced insulin secretion from insulinoma pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . It also promotes the survival and proliferation of a number of cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .

Metabolic Pathways

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the 5-lipoxygenase (5-LO) pathway

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["Eicosapentaenoic acid", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Sulfuric acid", "Water"], "Reaction": ["1. Eicosapentaenoic acid is reacted with sodium borohydride in methanol to yield 5S-hydroxy-eicosapentaenoic acid.", "2. The 5S-hydroxy-eicosapentaenoic acid is then oxidized using hydrogen peroxide and sodium hydroxide to produce 5S-hydroperoxy-eicosapentaenoic acid.", "3. The 5S-hydroperoxy-eicosapentaenoic acid is then treated with acetic anhydride in the presence of sulfuric acid to yield 5S-acetoxy-eicosapentaenoic acid.", "4. Finally, the 5S-acetoxy-eicosapentaenoic acid is deacetylated using sodium hydroxide to obtain the desired product, 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid."] } | |

Número CAS |

92008-51-0 |

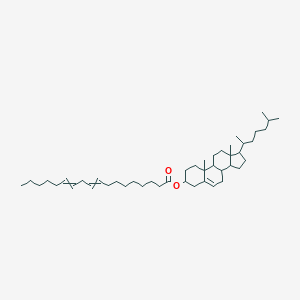

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |

Clave InChI |

FTAGQROYQYQRHF-BVMAXIEISA-N |

SMILES isomérico |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |

SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Descripción física |

Solid |

Sinónimos |

5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid |

Origen del producto |

United States |

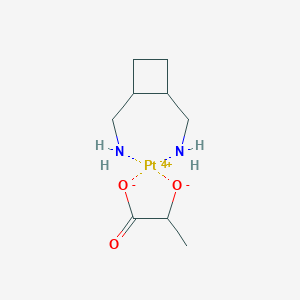

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)